

# Amphethinile: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

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## Compound of Interest

Compound Name: *Amphethinile*

Cat. No.: *B1216996*

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Introduction: **Amphethinile** (also known as ICI 134,154) is a novel synthetic, indole-derived antitumour agent identified in the late 1980s. Preclinical research has characterized it as a potent anti-mitotic compound that functions by disrupting microtubule dynamics. It has shown efficacy in vitro, including against cell lines exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **Amphethinile**, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals. It is important to note that while the biological activity and discovery of **Amphethinile** are documented in scientific literature, a detailed, step-by-step chemical synthesis protocol is not publicly available. This guide includes a proposed synthetic pathway based on the known chemical structure.

## Discovery and Biological Activity

**Amphethinile** was developed as a novel antitumour agent and was shown to induce a G2/M phase block in murine leukaemia cells during in vitro studies.[1][2] A significant finding from its early evaluation was its equal toxicity toward both parental and daunorubicin-resistant P388 leukemia cells.[1][2] This was noteworthy because these resistant cells display high cross-resistance to established anti-mitotic agents like vincristine and vinblastine. Further studies suggested that **Amphethinile** is a poor substrate for the P-glycoprotein drug efflux pump, a common mechanism of multidrug resistance.[1]

The primary mechanism of action for **Amphethinile** is the inhibition of tubulin assembly.[3] It interacts with tubulin at the colchicine binding site, competitively displacing colchicine binding.[3][4] This interaction stimulates GTPase activity and disrupts the normal polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[3] The affinity constant ( $K_a$ ) for its association with tubulin was determined to be  $1.3 \times 10^6 \text{ M}^{-1}$ . [3]

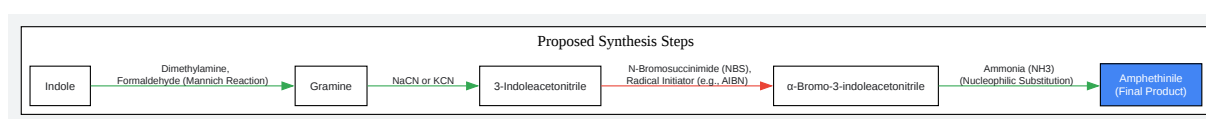
## Chemical Structure

The chemical structure of **Amphethinile**, designated ICI 134,154, was published in 1988.[2] It is characterized by an indole core.

(Image of **Amphethinile** structure from McGown et al., 1988 would be placed here if image generation were possible. The structure shows an indole ring connected at the 3-position to a side chain:  $-\text{CH}(\text{NH}_2)-\text{CN}$ )

## Proposed Synthesis of Amphethinile

A detailed experimental protocol for the synthesis of **Amphethinile** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of substituted indoles. The following workflow illustrates a potential multi-step synthesis starting from indole. This proposed pathway is hypothetical and has not been experimentally verified from the available sources.



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A proposed, hypothetical synthesis workflow for **Amphethinile**.

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Amphethinile** in preclinical studies.

Table 1: In Vitro Biological Activity

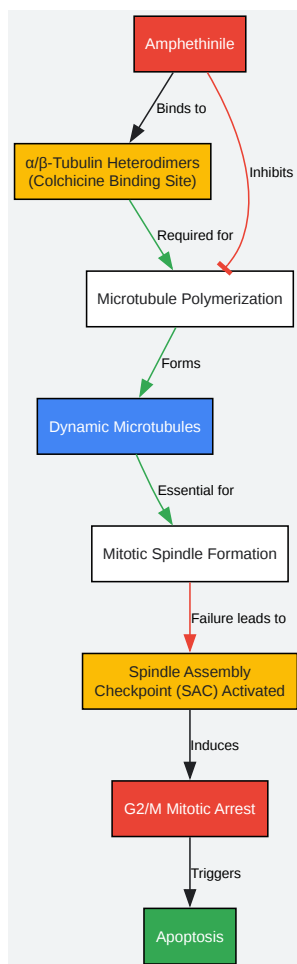
Parameter	Value	Target/System	Reference
Affinity Constant (Ka)	$1.3 \times 10^6 \text{ M}^{-1}$	Tubulin	[3]
IC50 (P388 parental)	Not specified	Murine Leukemia Cells	[1][2]
IC50 (P388 resistant)	Not specified (reported as "equally toxic")	Daunorubicin-resistant Murine Leukemia Cells	[1][2]

Table 2: Pharmacokinetic Parameters in Mice

Parameter	Value	Conditions	Reference
Area Under Curve (AUC)	$\sim 313 \mu\text{g} \cdot \text{L}^{-1} \cdot \text{h}^{-1}$	At LD10 equivalent dose	[1][2]
Alpha Half-life ( $t_{1/2\alpha}$ )	$\sim 8$ minutes	Following bolus intravenous injection	[1][2]
Beta Half-life ( $t_{1/2\beta}$ )	$\sim 100$ minutes	Following bolus intravenous injection	[1][2]

## Signaling Pathway and Mechanism of Action

**Amphethinile** acts as a microtubule-destabilizing agent by binding to the colchicine site on  $\beta$ -tubulin. This binding event prevents the polymerization of  $\alpha/\beta$ -tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound effects on the cell, primarily arresting the cell cycle in mitosis due to the failure to form a functional mitotic spindle. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.



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Signaling pathway of **Amphethinile** leading to mitotic arrest.

## Experimental Protocols

The following protocols are summarized from the methodologies described in the primary literature for the evaluation of **Amphethinile**.<sup>[1][2][3]</sup>

### Tubulin Assembly Assay

- Objective: To determine the effect of **Amphethinile** on the in vitro polymerization of tubulin.
- Materials:
  - Purified tubulin from bovine brain.
  - Assembly buffer (e.g., 0.1 M MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl<sub>2</sub>).

- GTP solution (1 mM).
- **Amphethinile** stock solution (dissolved in a suitable solvent like DMSO).
- Temperature-controlled spectrophotometer with a 340 nm filter.
- Procedure:
  - Tubulin is pre-incubated on ice with various concentrations of **Amphethinile** or vehicle control.
  - The reaction is initiated by adding GTP and warming the mixture to 37°C.
  - The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
  - Inhibition is calculated by comparing the rate and extent of polymerization in the presence of **Amphethinile** to the vehicle control.

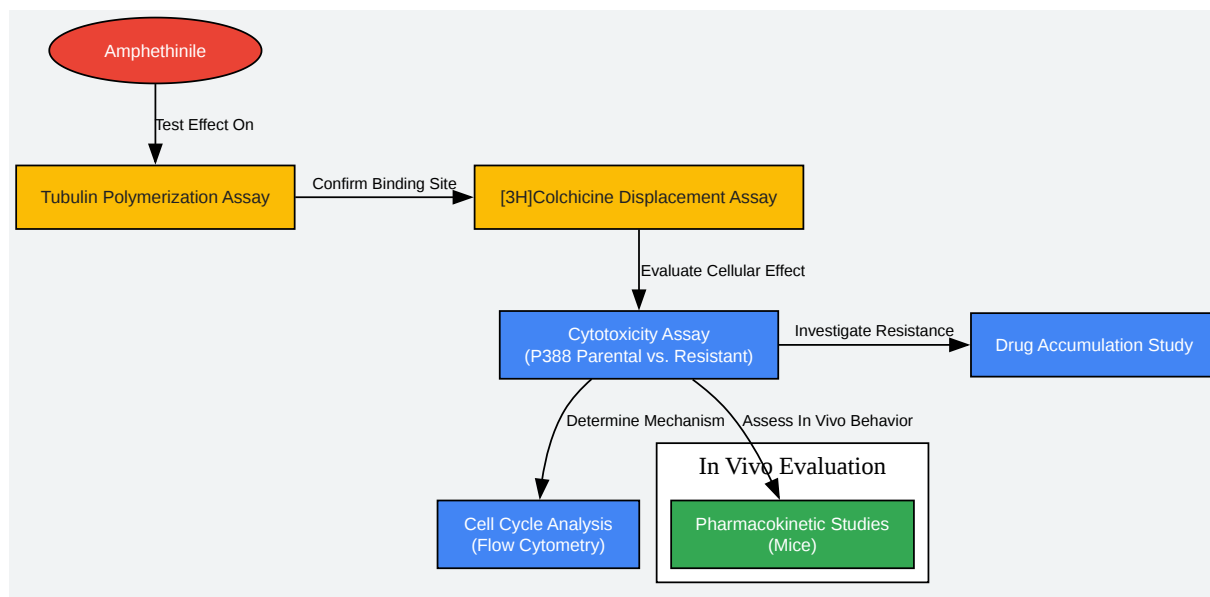
## Cell Culture and Cytotoxicity Assay

- Objective: To determine the concentration of **Amphethinile** required to inhibit cell growth.
- Materials:
  - P388 murine leukaemia cells (both parental and daunorubicin-resistant lines).
  - Growth medium (e.g., RPMI 1640) supplemented with 10% fetal calf serum.
  - **Amphethinile** stock solution.
  - Cell counting equipment (e.g., Coulter counter or hemocytometer).
- Procedure:
  - Cells are seeded in culture plates at a specified density (e.g.,  $1 \times 10^5$  cells/mL).
  - Cells are exposed to a range of concentrations of **Amphethinile** for a defined period (e.g., 48 hours).

- Following incubation, the total number of viable cells in each well is determined.
- The IC<sub>50</sub> value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

## Drug Accumulation Studies

- Objective: To compare the intracellular accumulation of **Amphethinile** in drug-sensitive and drug-resistant cell lines.
- Materials:
  - Exponentially growing P388 cells (sensitive and resistant).
  - Serum-free medium (e.g., RPMI).
  - **Amphethinile** solution (e.g., 10  $\mu$ M).
  - Phosphate-buffered saline (PBS), ice-cold.
  - Spectrophotometer or HPLC for quantification.
- Procedure:
  - Cells are resuspended in serum-free medium at a concentration of  $2 \times 10^5$  cells/mL.
  - **Amphethinile** is added to the cell suspension and incubated at 37°C for a set time (e.g., 2 hours).
  - The incubation is stopped by centrifugation at 4°C.
  - The cell pellet is washed twice with ice-cold PBS to remove extracellular drug.
  - Cells are lysed (e.g., by sonication in distilled water).
  - The drug is extracted from the cell lysate using an organic solvent (e.g., Chloroform).
  - The concentration of **Amphethinile** in the extract is determined spectrophotometrically (at  $\lambda=304$  nm) relative to a standard curve.



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Experimental workflow for the preclinical evaluation of **Amphethinile**.

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